SUN B8155
Description
Context of Calcitonin and Calcitonin Receptor Biology
Calcitonin (CT) is a 32-amino acid polypeptide hormone primarily synthesized by the thyroid gland, playing a significant role in maintaining bone homeostasis. nih.govresearchgate.netnih.gov Its primary action involves inhibiting bone resorption by directly acting on calcitonin receptors (CTRs) located on osteoclasts, leading to an acute quiescence of cell motility. nih.gov Beyond bone, calcitonin and its receptors are involved in calcium homeostasis and have effects in various tissues including the kidney, central nervous system, respiratory tract, gastrointestinal, and reproductive systems. nih.gov
The calcitonin receptor (CTR), also known as CALCR, is a member of the Class B subfamily of G protein-coupled receptors (GPCRs). nih.govwikipedia.orguniprot.org Class B GPCRs are characterized by a large extracellular N-terminal domain in addition to the seven transmembrane helices. nih.govresearchgate.net The CTR mediates the physiological actions of calcitonin by coupling to multiple signal transduction pathways, notably involving the activation of Gαs and Gαq proteins, which can lead to increased intracellular cyclic AMP (cAMP) and calcium concentrations, respectively. wikipedia.orguniprot.orgnih.gov
The CTR can also interact with Receptor Activity-Modifying Proteins (RAMPs), specifically RAMP1, RAMP2, and RAMP3, to form heterodimeric receptor complexes that function as receptors for other peptides in the calcitonin family, such as amylin and calcitonin gene-related peptide (CGRP). wikipedia.orguniprot.orgwikipedia.orgacs.orgresearchgate.netresearchgate.net For instance, the co-expression of CTR with RAMP1 results in the AMY1 receptor, which binds amylin. wikipedia.orgresearchgate.net This interaction with RAMPs adds complexity to the signaling and pharmacological profile of calcitonin family peptides and their receptors. wikipedia.orgacs.orgresearchgate.net Alternative splicing of the CTR gene can also lead to different receptor isoforms with potentially differential tissue expression and signaling properties, further contributing to the complexity of calcitonin receptor biology. nih.gov
Strategic Imperatives for Non-Peptide Agonist Development
The development of non-peptide agonists for GPCRs, including the calcitonin receptor, is driven by several strategic imperatives. Peptide hormones like calcitonin often have limitations as therapeutic agents due to their poor oral bioavailability, rapid degradation by peptidases, and relatively short half-lives, necessitating administration by injection. acs.org These characteristics can impact patient compliance and the feasibility of chronic treatment for conditions like osteoporosis or Paget's disease where calcitonin has clinical applications. researchgate.netnih.gov
Small molecule, non-peptide agonists offer potential advantages, including improved pharmacokinetic properties such as oral activity, increased stability, and longer half-lives. acs.org They can also be more cost-effective to synthesize compared to peptides. Furthermore, small molecules have the potential to exhibit different binding modes and potentially biased signaling profiles compared to their peptide counterparts, which could lead to improved efficacy or reduced side effects. acs.orgmonash.edunih.gov Targeting the calcitonin receptor with a non-peptide agonist could provide a novel therapeutic approach for conditions where modulating calcitonin signaling is beneficial. nih.gov
The structural complexity and dynamic nature of GPCRs have historically posed challenges for the design of non-peptide ligands, particularly agonists which often require stabilizing specific active receptor conformations. acs.orgbiorxiv.org However, advances in structural biology, such as cryo-electron microscopy, have provided detailed insights into GPCR structures and their interactions with ligands and G proteins, facilitating structure-based drug design approaches. researchgate.netnih.govacs.orgnih.gov These developments, coupled with high-throughput screening and medicinal chemistry efforts, have paved the way for the discovery and optimization of non-peptide GPCR ligands. nih.govresearchgate.net
Genesis of SUN B8155: A Historical Perspective
The discovery of this compound arose from the strategic imperative to find non-peptide small molecules that could functionally mimic the biological actions of calcitonin. Recognizing the therapeutic potential of modulating the calcitonin receptor and the limitations of peptide-based therapies, researchers embarked on screening efforts to identify small molecule agonists. researchgate.netnih.gov
This compound was identified through a cell-based screening of a chemical library. researchgate.netnih.gov This screening specifically looked for compounds that could elevate cyclic AMP (cAMP) levels in cells expressing the calcitonin receptor, a key signaling pathway activated by calcitonin. researchgate.netnih.govtocris.com The compound, a pyridone derivative, was found to selectively stimulate cAMP production in cells endogenously expressing human and rat calcitonin receptors (T47D and UMR106-06 cells, respectively), as well as in cells expressing recombinant human CTR. researchgate.netnih.gov Importantly, it did not stimulate cAMP formation in cells expressing the human parathyroid hormone/parathyroid hormone-related peptide receptor, demonstrating a degree of selectivity for the calcitonin receptor. nih.gov
Further research findings indicated that while this compound mimicked the effects of calcitonin in stimulating cAMP, its interaction with the receptor appeared to be different from that of calcitonin itself. researchgate.netnih.gov Although it activated the receptor, this compound did not displace the specific binding of radioiodinated calcitonin to the receptor in binding assays. researchgate.netnih.gov This suggested that this compound might interact with a different binding site on the receptor (an allosteric site) or have a distinct binding mode compared to the orthosteric site where the peptide ligand binds. researchgate.netnih.govnih.gov
In in vivo studies in rats, intraperitoneal administration of this compound was shown to significantly lower serum calcium levels, an effect consistent with the known hypocalcemic action of calcitonin. researchgate.netnih.govtocris.com These early findings demonstrated that this compound was the first identified small molecule capable of selectively mimicking the biological actions of calcitonin by acting via the calcitonin receptor. researchgate.netnih.gov This discovery validated the potential for developing non-peptide agonists targeting the CTR.
Detailed research findings on the activity of this compound include its potency in stimulating cAMP production. In CHO cells expressing the human CTR, this compound fully stimulated cAMP production with an EC50 of 21 μM. tocris.com
A summary of key in vitro findings for this compound:
| Cell Line | Receptor Expressed | Effect Observed | EC50 (if reported) | Reference |
| T47D | Human CTR (endogenous) | Elevated cAMP levels | Not specified | researchgate.netnih.gov |
| UMR106-06 | Rat CTR (endogenous) | Elevated cAMP levels | Not specified | researchgate.netnih.gov |
| CHO/hCTR | Human CTR (recombinant) | Fully stimulates cAMP | 21 μM | tocris.com |
| Cells expressing hPTH/PTHrP receptor | hPTH/PTHrP receptor | No stimulation of cAMP | N/A | nih.gov |
This initial characterization of this compound provided crucial evidence that small molecules could effectively activate the calcitonin receptor and mimic the physiological effects of the peptide hormone, thereby opening avenues for further research into non-peptide CTR agonists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[N-(2-aminophenyl)-C-methylcarbonimidoyl]-1,6-dihydroxy-4-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-8-7-12(18)17(20)14(19)13(8)9(2)16-11-6-4-3-5-10(11)15/h3-7,19-20H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJLINMLDNLWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C(=NC2=CC=CC=C2N)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345893-91-6 | |
| Record name | 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Discovery and Initial Pharmacological Profiling of Sun B8155
Methodologies Employed in Small Molecule Agonist Identification
The identification of SUN B8155 as a calcitonin receptor agonist involved a cell-based screening approach. Researchers conducted a screen of an in-house chemical library to pinpoint compounds exhibiting biological activities similar to those of calcitonin. nih.gov A key methodology employed was the assessment of cyclic AMP (cAMP) levels in various cell lines known to express the calcitonin receptor. nih.gov This included using T47D and UMR106-06 cells, which endogenously express human and rat CT receptors, respectively, as well as cells engineered to express recombinant human CT receptor. nih.gov The rationale was that activation of the calcitonin receptor by an agonist would lead to an increase in intracellular cAMP levels. nih.govwikipedia.orgnih.govnih.govguidetopharmacology.orgnih.gov
Characterization as a Pyridone Derivative Agonist
Following its identification through cell-based screening, this compound was characterized as a pyridone derivative. nih.govguidetopharmacology.orgnih.gov Its chemical structure corresponds to the molecular formula C14H15N3O3, with a molecular weight of 273.29 g/mol . nih.govwikipedia.orgnih.gov The compound's IUPAC name is 3-[1-(2-aminoanilino)ethylidene]-1-hydroxy-4-methylpyridine-2,6-dione. wikipedia.org Further research involving derivatives of this compound has provided insights into the structural features important for its activity. Studies on a series of related compounds (S8155 1-9) suggested that the presence of an N-hydroxyl group on the pyridone ring is required for G protein activity and contributes to the compound's affinity for the calcitonin receptor. guidetopharmacology.orgfishersci.com
Preliminary Assessment of Calcitonin Receptor Agonist Activity
Preliminary pharmacological profiling of this compound demonstrated its agonist activity at the calcitonin receptor. In CHO cells expressing the human calcitonin receptor (CHO/hCTR), this compound was shown to fully stimulate cAMP production in a concentration-dependent manner, with an observed EC50 of 21 μM. nih.govwikipedia.orgnih.gov The compound also stimulated intracellular cAMP formation in T47D cells, leading to an approximately 42-fold increase in cAMP concentration at the highest tested concentration (1000 μM). Similar cAMP formation was observed in the rat osteogenic sarcoma-derived cell line, UMR106-06. nih.gov
Crucially, this compound exhibited selectivity for the calcitonin receptor, as it did not stimulate cAMP formation in CHO cells expressing the human parathyroid hormone receptor (CHO/hPTHR) or in parental CHO cells. nih.gov The increase in cAMP levels induced by this compound in T47D cells was effectively blocked by salmon CT(8-32), a known selective antagonist of the calcitonin receptor. nih.gov Interestingly, this compound did not displace the specific binding of radiolabeled calcitonin ([(125)I]CT) to the receptor, suggesting that its mechanism of interaction with the calcitonin receptor may be similar to, but distinct from, that of calcitonin itself. nih.gov Beyond in vitro cellular activity, in vivo studies in rats showed that intraperitoneal administration of this compound resulted in a significant reduction in serum calcium levels, an effect consistent with the known biological action of calcitonin. nih.govwikipedia.orgnih.govnih.gov
Mechanistic Dissection of Sun B8155 Interaction with the Calcitonin Receptor
Receptor Agonism and Downstream Signaling Cascade Activation
As a CTR agonist, SUN B8155 initiates intracellular signaling cascades upon binding to the receptor. uni.luciteab.comguidechem.comymilab.com A key downstream effect of CTR activation is the stimulation of cyclic adenosine (B11128) monophosphate (cAMP) formation. citeab.comrndsystems.comguidechem.comymilab.com
Pharmacological Inhibition of this compound-Mediated Receptor Activation
The activation of the CTR by this compound and the subsequent accumulation of cAMP can be inhibited by pharmacological agents targeting the receptor. In T47D cells, the increase in cAMP levels induced by this compound was blocked by salmon CT(8-32), which is known as a selective antagonist of the calcitonin receptor. rndsystems.comguidechem.com This finding supports that the effects of this compound are mediated through the CTR.
Comparative Analysis of Receptor Engagement Modalities with Endogenous Calcitonin
This compound is described as selectively mimicking the biological actions of calcitonin. citeab.comguidechem.comymilab.com However, studies comparing the interaction of this compound with the CTR to that of endogenous calcitonin have revealed differences in their receptor engagement modalities. While this compound stimulates cAMP formation akin to calcitonin, it does not displace the specific binding of [125I]-labeled calcitonin to the receptor. rndsystems.comguidechem.com This lack of displacement suggests that this compound may not bind to the same orthosteric site as the peptide hormone calcitonin. The evidence points towards a potentially different mechanism of interaction, possibly involving an allosteric binding site on the receptor. rndsystems.comguidechem.com This allosteric modulation could explain how this compound activates the receptor and downstream signaling without directly competing with calcitonin for its primary binding site.
G Protein-Coupled Receptor Activation and Effector Coupling
The calcitonin receptor (CALCR) is a member of the Class B family of G protein-coupled receptors (GPCRs). fishersci.se Activation of the CTR by agonists, including this compound, leads to coupling with heterotrimeric G proteins, primarily Gs. fishersci.se This coupling initiates intracellular signaling cascades. The activation of Gs protein by the receptor stimulates adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. fishersci.se The resulting increase in intracellular cAMP levels is a key effector mechanism downstream of CTR activation and is directly stimulated by this compound. citeab.comrndsystems.comguidechem.comymilab.com Beyond cAMP, the involvement of other signaling pathways or effector coupling mechanisms in response to this compound has not been extensively detailed in the available information, although the structure of this compound, specifically the N-hydroxyl group from its pyridone ring, has been linked to its G protein activity and affinity for the CTR. uni.lu
Ligand-Biased Signaling: Focus on Beta-Arrestin Pathways
This compound is characterized as a non-peptide agonist of the calcitonin (CT) receptor (CTR) fishersci.notargetmol.com. Its interaction with the CTR leads to receptor activation, primarily evidenced by the stimulation of intracellular signaling pathways. A key canonical pathway activated by this compound is the Gs protein-mediated increase in cyclic AMP (cAMP) production fishersci.notargetmol.comresearchgate.net. Research findings indicate that this compound fully stimulates cAMP production in CHO cells expressing the human calcitonin receptor (CHO/hCTR cells), with an observed EC50 of 21 μM fishersci.no. This demonstrates this compound's efficacy in coupling the activated CTR to the adenylyl cyclase pathway via Gs proteins.
Ligand-biased signaling, also known as functional selectivity, is a phenomenon where different ligands binding to the same receptor can preferentially activate distinct downstream signaling pathways. Beyond G protein coupling, G protein-coupled receptors (GPCRs), including the calcitonin receptor, can also signal through β-arrestin pathways researchgate.net. Beta-arrestins are crucial adaptor proteins that play roles in GPCR desensitization, internalization, and the activation of alternative signaling cascades, such as those involving mitogen-activated protein kinases (MAPKs) researchgate.net.
While this compound itself is primarily noted for its robust activation of the Gs-cAMP pathway, studies originating from the investigation of this compound and its structural derivatives have provided valuable insights into the potential for ligand bias at the calcitonin receptor researchgate.netresearchgate.net. Research exploring a series of compounds derived from this compound (designated S8155 1-9) aimed to investigate their structural-functional relationships and bias properties researchgate.netresearchgate.net. These studies revealed that modifications to the this compound structure could indeed lead to differential pathway activation researchgate.netresearchgate.net. For instance, a specific derivative, S8155-4, was found to display a significant bias towards β-arrestin-2 signaling compared to G protein activation researchgate.netresearchgate.net.
These findings, stemming from the foundational work with compounds like this compound, underscore that the calcitonin receptor is capable of engaging both G protein and β-arrestin pathways, and that different ligands can differentially favor one pathway over the other researchgate.netresearchgate.net. Although this compound's primary observed effect is Gs-cAMP stimulation, the research it has inspired highlights the complexity of CTR signaling and the potential for developing biased agonists that could selectively activate β-arrestin-dependent pathways. Beta-arrestin recruitment assays, such as the DiscoveRx PathHunter assay, are utilized as screening tools to quantify receptor activation by measuring β-arrestin recruitment, illustrating the methodologies employed to study this aspect of GPCR signaling nih.gov.
In Vivo Pharmacodynamics of Sun B8155
Systemic Effects on Calcium Homeostasis
In vivo studies in rats have demonstrated that administration of SUN B8155 leads to a significant reduction in serum calcium levels nih.gov. Intraperitoneal administration of this compound at a dose of 100 mg/kg resulted in an approximate 9% reduction of serum calcium concentration at 30 minutes after administration medchemexpress.comchemsrc.com. This effect is consistent with the known role of calcitonin and its agonists in lowering blood calcium levels nih.gov.
Comparative Biological Efficacy with Native Calcitonin
Research indicates that this compound can mimic the biological activities of native calcitonin, specifically in its ability to lower serum calcium levels in rats nih.gov. When compared to human calcitonin, which also reduces serum calcium in a dose-dependent manner, this compound administered intraperitoneally significantly lowered serum calcium levels medchemexpress.comchemsrc.com. This suggests that this compound possesses comparable efficacy to native CT in acutely affecting calcium homeostasis in this animal model nih.gov.
| Compound | Administration Route | Dose | Time Point | Serum Calcium Change | Reference |
| This compound | Intraperitoneal | 100 mg/kg | 30 min | ~9% reduction | medchemexpress.comchemsrc.com |
| Human Calcitonin | Not specified | 0.1 μg/kg | 30 min | Reduction | medchemexpress.comchemsrc.com |
| Human Calcitonin | Not specified | 0.3 μg/kg | 30 min | Reduction | medchemexpress.comchemsrc.com |
| Human Calcitonin | Not specified | 0.3 μg/kg | 60 min | Reduction | medchemexpress.comchemsrc.com |
Note: Specific percentage reduction for human calcitonin at different doses and time points was not available in the provided text snippets, only that it caused a reduction.
Structure Activity Relationship Sar Investigations and Analog Design for Sun B8155
Rational Design and Synthesis of SUN B8155 Analogs
A series of compounds derived from SUN-B 8155, labeled as S8155 1-9, have been synthesized to investigate the structural-functional relationship of this small molecule agonist researchgate.netnih.gov. The design of these analogs likely involved targeted modifications to the core pyridone structure and its attached functional groups to explore their impact on receptor binding and activation ontosight.ai. The synthesis of these analogs allows for a systematic study of how specific structural changes influence the pharmacological profile nih.gov.
Identification of Critical Structural Determinants for Calcitonin Receptor Activation and Affinity
Studies on SUN-B 8155 and its analogs have aimed to pinpoint the key structural features responsible for its ability to activate the calcitonin receptor and its binding affinity. These investigations help in understanding the interaction between the small molecule and the receptor protein.
Functional Significance of the N-hydroxyl Group on the Pyridone Core
Research has specifically highlighted the importance of the N-hydroxyl group located on the pyridone ring of SUN-B 8155 researchgate.netnih.gov. This functional group has been found to be required for the compound's G protein activity and its affinity for the calcitonin receptor researchgate.netnih.gov. This suggests that the N-hydroxyl group plays a crucial role in the binding interaction with the receptor and/or in inducing the conformational changes necessary for G protein coupling pressbooks.pubnih.gov.
Phenotypic Screening for Signaling Bias in Derivative Libraries
Further investigations have utilized phenotypic screening to assess the signaling properties of SUN-B 8155 derivative libraries, specifically looking for signaling bias researchgate.netnih.gov. GPCRs can signal through multiple intracellular pathways, including G protein-dependent pathways (such as stimulating or inhibiting adenylyl cyclase, or activating phospholipase C) and G protein-independent pathways, notably those mediated by beta-arrestin proteins nih.govnih.gov. Signaling bias occurs when a ligand preferentially activates one pathway over others nih.govresearchgate.net.
Development of Analogs Exhibiting Enhanced G Protein Pathway Activation
Among the synthesized SUN-B 8155 analogs, compound S8155-7 has been identified as exhibiting improved G protein activity compared to the parent compound researchgate.netnih.gov. This indicates that specific structural modifications in S8155-7 enhance its ability to promote G protein coupling and subsequent downstream signaling events, such as cAMP production tocris.compressbooks.pub.
Discovery of Analogs with Preferential Beta-Arrestin-2 Signaling Properties
Conversely, another analog, S8155-4, has been found to display a significant beta-arrestin-2 signaling bias researchgate.netnih.gov. Beta-arrestins are involved in GPCR desensitization and internalization, but also act as signaling transducers, scaffolding various signaling proteins, including components of MAPK pathways nih.govnih.govuniprot.orgmdpi.com. The biased signaling of S8155-4 towards beta-arrestin-2 suggests that its structural features favor the recruitment of beta-arrestin-2 to the activated receptor, potentially leading to a distinct set of intracellular responses compared to G protein-biased agonists nih.govuniprot.orged.ac.uk.
Translational Research and Therapeutic Potential of Sun B8155 and Its Analogs
Implications for Bone Physiology and Pathological Conditions of Bone Metabolism
Calcitonin is a key regulator of bone homeostasis, primarily known for its role in inhibiting osteoclast activity and thereby reducing bone resorption. nih.govmedchemexpress.comresearchgate.net By activating the calcitonin receptor, SUN B8155 demonstrates biological activities that mimic those of calcitonin, particularly in the context of calcium regulation. nih.govresearchgate.nettheclinivex.com Studies in rats have shown that intraperitoneal administration of this compound leads to a significant reduction in serum calcium levels, an effect consistent with calcitonin's hypocalcemic action. nih.govfishersci.noresearchgate.nettheclinivex.com
This ability to modulate serum calcium levels through CTR activation suggests potential implications for conditions characterized by disordered bone metabolism. Diseases such as osteoporosis, Paget's disease of bone, and hypercalcemia are associated with imbalances in bone remodeling and calcium homeostasis, where calcitonin or its mimetics could have therapeutic relevance. The finding that this compound can effectively activate the CTR and influence calcium levels in vivo highlights its potential as a non-peptide agent for addressing these conditions. nih.govresearchgate.nettheclinivex.com The development of small molecule agonists like this compound offers potential advantages over peptide therapeutics, including potentially improved bioavailability and stability.
Broader Cellular Regulatory Actions Beyond Mineral Homeostasis
Beyond its established role in mineral homeostasis, calcitonin receptor activation is involved in a range of cellular processes, and this compound, as a CTR agonist, participates in these broader regulatory actions. A primary cellular effect of this compound is the stimulation of cAMP formation in cells expressing the calcitonin receptor, such as T47D (human breast cancer) and UMR106-06 (rat osteosarcoma) cells. nih.govmedchemexpress.comresearchgate.nettargetmol.com This cAMP elevation is a key signaling event downstream of CTR activation, influencing various intracellular pathways.
Research into analogs of this compound, such as the S8155 series, has further revealed the complex cellular activity profiles that can be achieved through structural modifications. These studies have explored structure-activity relationships and signaling bias, demonstrating that different analogs can exhibit varying degrees of G protein activity and engage alternative signaling pathways, such as the β-arrestin-2 pathway. nih.govresearchgate.net This suggests that targeting the CTR with small molecules like this compound and its derivatives can influence diverse cellular functions beyond those directly linked to calcium and bone metabolism, potentially impacting cell proliferation, differentiation, and migration through various signaling cascades activated by the receptor.
The following table summarizes the effect of this compound on cAMP production in different cell lines expressing the calcitonin receptor:
| Cell Line | Species | CTR Expression | Effect on cAMP Formation | EC50 (if available) | Source |
| T47D | Human | Endogenous | Elevated | Not specified | nih.govmedchemexpress.comresearchgate.net |
| UMR106-06 | Rat | Endogenous | Stimulated | Not specified | nih.govmedchemexpress.comresearchgate.net |
| CHO/hCTR | Hamster | Recombinant | Fully stimulated | 21 μM | fishersci.nomedchemexpress.com |
| CHO/hPTHR | Hamster | Recombinant | No stimulation | N/A | medchemexpress.com |
| Parental CHO | Hamster | None | No stimulation | N/A | medchemexpress.com |
Note: EC50 values may vary depending on specific experimental conditions.
Anti-Invasive Effects in Malignant Cell Lines through Calcitonin Receptor Activation
Emerging research indicates that calcitonin receptor activation can influence the behavior of malignant cells, and this compound and its analogs have been investigated for their potential anti-invasive properties. Studies have shown that both this compound and certain derived compounds, such as S8155-4 and S8155-7, can inhibit the invasion of tumor cells. nih.govresearchgate.net This effect is mediated through the activation of the calcitonin receptor.
The ability of these small molecule CTR agonists to suppress tumor cell invasion suggests a potential therapeutic avenue in oncology. While the precise mechanisms underlying this anti-invasive effect through CTR activation in malignant cells are an area of ongoing research, these findings broaden the potential therapeutic scope of compounds targeting the calcitonin receptor beyond bone-related disorders. nih.govresearchgate.net
Future Trajectories in Calcitonin Receptor-Targeted Drug Discovery
The discovery and characterization of this compound as a non-peptide small molecule agonist of the calcitonin receptor have opened new avenues in drug discovery efforts targeting this receptor. The calcitonin receptor is considered a validated target for the development of therapeutic agents. nih.govresearchgate.netresearchgate.net The limitations associated with peptide therapeutics, such as poor oral bioavailability and short half-lives, underscore the importance of developing effective small molecule agonists.
This compound serves as a foundational compound for the design and synthesis of novel CTR agonists. Research into the structural-functional relationships of this compound analogs, like the S8155 series, provides valuable insights for optimizing potency, selectivity, and desired signaling profiles. nih.govresearchgate.netresearchgate.net The identification of biased agonists, such as S8155-4 with significant β-arrestin-2 signaling bias, highlights the potential to develop ligands that selectively activate specific downstream pathways, potentially leading to more targeted therapeutic effects and reduced off-target activity. nih.govresearchgate.net
The potential applications of CTR-targeted small molecules extend to bone diseases, as initially suggested by this compound's effects on serum calcium, and increasingly to other areas such as cancer, based on the observed anti-invasive effects. nih.govnih.govresearchgate.nettheclinivex.comresearchgate.net Future trajectories in this field are likely to involve the continued design and synthesis of novel non-peptide CTR agonists with improved pharmacological properties, further exploration of the diverse physiological and pathological roles of the calcitonin receptor, and the investigation of these compounds in various disease models to fully assess their therapeutic potential. The use of such compounds in chemical biology research is also anticipated to help elucidate the complex signaling networks regulated by the CTR. nih.govresearchgate.net
Advanced Methodological Frameworks in Sun B8155 Research
Utilization of In Vitro Cell-Based Assays for Receptor Agonist Characterization
In vitro cell-based assays have been fundamental in the characterization of SUN B8155 as an agonist of the calcitonin receptor. medchemexpress.comchemsrc.comtocris.com These assays typically employ cell lines that naturally express the human calcitonin receptor (hCTR) or have been genetically modified to do so. medchemexpress.comchemsrc.comtocris.com A widely used method in this context is the measurement of intracellular cyclic AMP (cAMP) production, a key signaling event downstream of calcitonin receptor activation, as it is a G protein-coupled receptor. medchemexpress.commedchemexpress.comchemsrc.com
Studies have demonstrated that this compound effectively stimulates intracellular cAMP formation in a concentration-dependent manner in relevant cell lines, such as T47D cells, which endogenously express the human calcitonin receptor, and in CHO cells engineered to express hCTR (CHO/hCTR). medchemexpress.commedchemexpress.comchemsrc.com For instance, in T47D cells, this compound at concentrations ranging from 1 to 1000 μM induced a substantial increase in synthesized cAMP, reaching an approximate 42-fold increase at the highest concentration tested. medchemexpress.commedchemexpress.comchemsrc.com In CHO/hCTR cells, this compound exhibited full stimulation of cAMP formation with an EC₅₀ value of 21 μM. medchemexpress.commedchemexpress.comchemsrc.comtocris.com These results indicate that this compound is a potent agonist at the human calcitonin receptor. Furthermore, studies have shown that this compound does not stimulate cAMP formation in cells expressing other related receptors, such as the human parathyroid hormone receptor (CHO/hPTHR) or in parental CHO cells, underscoring its selectivity for the calcitonin receptor. medchemexpress.commedchemexpress.comchemsrc.com The increase in cAMP levels observed in T47D cells treated with this compound was also effectively blocked by salmon CT(8-32), a selective antagonist of the calcitonin receptor, further supporting its mechanism of action through this receptor. nih.gov
Interactive Table 1: cAMP Stimulation by this compound in Cell Lines
| Cell Line | Receptor Expression | Effect on cAMP Formation | EC₅₀ (if reported) | Fold Increase (if reported) | Source |
| T47D | Endogenous hCTR | Stimulates | Not specified | ~42-fold (at 1000 μM) | medchemexpress.commedchemexpress.comchemsrc.com |
| UMR106-06 | Endogenous rCTR | Stimulates | Not specified | Not specified | medchemexpress.commedchemexpress.comchemsrc.com |
| CHO/hCTR | Recombinant hCTR | Fully stimulates | 21 μM | Not specified | medchemexpress.commedchemexpress.comchemsrc.comtocris.com |
| CHO/hPTHR | Recombinant hPTHR | No stimulation | N/A | N/A | medchemexpress.commedchemexpress.comchemsrc.com |
| Parental CHO | None | No stimulation | N/A | N/A | medchemexpress.commedchemexpress.comchemsrc.com |
Application of In Vivo Animal Models for Pharmacological Assessment
In vivo animal models, particularly using rats, have been employed to evaluate the pharmacological effects of this compound within a living organism. These studies are crucial for validating the findings from in vitro experiments and assessing the compound's biological activity in a more complex physiological setting. A primary pharmacological assessment in vivo for compounds targeting the calcitonin receptor is their impact on serum calcium concentrations, given calcitonin's known role in lowering blood calcium levels. medchemexpress.commedchemexpress.comchemsrc.comnih.govtocris.comrndsystems.com
Studies conducted in rats have demonstrated that the intraperitoneal administration of this compound leads to a significant reduction in serum calcium concentration. medchemexpress.commedchemexpress.comchemsrc.comnih.govtocris.comrndsystems.com For instance, administration of this compound at a dose of 100 mg/kg (i.p.) resulted in an approximate 9% decrease in serum calcium levels within 30 minutes post-administration. medchemexpress.commedchemexpress.comchemsrc.com This observed hypocalcemic effect is comparable to that of human calcitonin, which also reduces serum calcium in a dose-dependent manner. medchemexpress.commedchemexpress.com These in vivo results support the in vitro data, confirming that this compound functions as a calcitonin receptor agonist in a physiological context and can influence calcium homeostasis. nih.gov
Biochemical and Biophysical Techniques for Signaling Pathway Elucidation
Biochemical and biophysical techniques provide deeper insights into the signaling pathways activated by this compound and the molecular details of its interaction with the calcitonin receptor. While extensive details on the application of a broad range of these techniques specifically to this compound are not prominently featured in the provided search results, the general approaches used in calcitonin receptor research are relevant.
The measurement of intracellular cAMP, as discussed in Section 7.1, is a fundamental biochemical technique for assessing the activation of Gαs-coupled receptors like the calcitonin receptor. Beyond cAMP, other techniques can be applied to explore downstream signaling events. For example, investigating the activation of protein kinase A (PKA), which is activated by elevated cAMP levels, would offer further understanding of the signaling cascade.
Biophysical techniques can be utilized to study the binding interaction between this compound and the calcitonin receptor. Although one study indicated that this compound did not displace the specific binding of radiolabeled calcitonin to the receptor, suggesting a potentially distinct binding site or mechanism compared to the endogenous peptide ligand nih.gov, techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be employed to characterize the binding kinetics and thermodynamics of this compound's interaction with purified components of the calcitonin receptor, such as the extracellular or transmembrane domains. These techniques would yield quantitative data on binding affinity and stoichiometry.
Additionally, techniques like Western blotting or ELISA could be used to quantify the expression levels of the calcitonin receptor and downstream signaling proteins in various cell types or tissues, providing essential context for the observed functional responses to this compound.
Computational Chemistry Approaches in Ligand Discovery and Optimization
Computational chemistry approaches play a vital role in modern drug discovery, including the identification and optimization of small molecule ligands targeting receptors such as the calcitonin receptor. These methods enable the prediction of compound binding affinities, the virtual screening of extensive chemical libraries, and the rational design of novel molecules with improved properties.
In the context of this compound, computational chemistry may have contributed to its initial discovery through virtual screening of chemical libraries based on the known structural information of the calcitonin receptor or related receptors. nih.gov Techniques like molecular docking can predict the most probable binding pose and estimate the binding affinity of this compound within the calcitonin receptor binding site. acs.org This information is valuable for understanding the key molecular interactions that govern ligand-receptor binding.
Furthermore, quantitative structure-activity relationship (QSAR) modeling could be applied to a series of this compound analogs to identify the structural features critical for its activity. This knowledge can then guide the synthesis and evaluation of new compounds with enhanced potency or selectivity. Molecular dynamics simulations could also be used to study the dynamic behavior of the this compound-receptor complex over time, providing insights into the stability of the interaction and any conformational changes induced by ligand binding. While specific computational studies solely focused on the optimization of this compound are not extensively detailed in the provided results, the application of these methods is a standard practice in the field of receptor ligand research. acs.orgacs.org
Challenges and Future Directions in Non Peptide Calcitonin Receptor Agonist Research
Navigating the Transition from Pre-Clinical Findings to Clinical Validation
The transition of non-peptide calcitonin receptor agonists from pre-clinical research to clinical validation presents significant challenges. Pre-clinical studies with compounds like SUN B8155 aim to demonstrate target engagement and initial efficacy in relevant biological systems. For instance, this compound has been shown to fully stimulate cAMP production in CHO cells expressing the human calcitonin receptor (CHO/hCTR cells) with an EC50 of 21 μM. researchgate.netguidetopharmacology.org Furthermore, in vivo studies in rats demonstrated that intraperitoneal administration of this compound at 100 mg/kg resulted in a significant reduction in serum calcium concentrations, mimicking a known biological effect of calcitonin. mims.comresearchgate.netnih.gov
These pre-clinical findings provide evidence that this compound can activate the CTR and elicit a physiological response related to calcium regulation. However, translating such findings into clinical success requires addressing numerous factors, including pharmacokinetics (absorption, distribution, metabolism, excretion), safety, and demonstrating efficacy in human populations for specific therapeutic indications. The complex nature of Class B GPCRs and their interactions with receptor activity-modifying proteins (RAMPs) can influence how agonists behave in vivo, adding layers of complexity to clinical translation. While this compound has served as a valuable research tool to explore the potential of non-peptide CTR agonism, information available in the searched literature does not indicate that this compound itself has progressed into clinical trials. The challenges in this transition phase for non-peptide CTR agonists in general highlight the need for robust pre-clinical data packages and a thorough understanding of receptor pharmacology in relevant human systems.
Key Pre-Clinical Finding for this compound:
| Assay System | Endpoint | Result | Citation |
| CHO/hCTR cells | cAMP production | EC50 = 21 μM | researchgate.netguidetopharmacology.org |
| Rats (i.p. administration) | Serum calcium levels | Significant reduction | researchgate.netmims.comresearchgate.netnih.gov |
Strategies for Mitigating Off-Target Effects and Enhancing Receptor Specificity
Ensuring high receptor specificity and mitigating off-target effects are critical aspects of developing any therapeutic agent, including non-peptide calcitonin receptor agonists. The calcitonin family of peptides and their receptors exhibit complexity, with the calcitonin receptor-like receptor (CLR) interacting with RAMPs to form receptors for peptides like CGRP and adrenomedullin, in addition to the calcitonin receptor itself. nih.govabcam.com Achieving selectivity among these related receptors is a key challenge.
Research into this compound has provided initial insights into its specificity profile. Studies have shown that this compound stimulates cAMP formation in cells expressing recombinant human CTR but does not stimulate cAMP formation in cells expressing the human parathyroid hormone receptor (hPTHR) or in parental CHO cells. mims.comresearchgate.net This suggests a degree of selectivity for the CTR over the PTHR. Interestingly, while this compound mimics the biological actions of calcitonin, it did not displace the specific binding of radioiodinated calcitonin to the receptor in one study. researchgate.net This observation suggests that this compound might interact with the CTR at a site different from the orthosteric binding site of the peptide ligand, possibly through an allosteric mechanism, which could offer opportunities for achieving differential specificity profiles compared to peptide agonists. nih.govabcam.com
Strategies to enhance receptor specificity for non-peptide CTR agonists involve rational design based on structural insights into the receptor-ligand interaction, as well as extensive screening against related receptors and off-targets. Exploring structure-activity relationships, as has been done with derivatives of this compound, is crucial in identifying chemical modifications that improve binding affinity and selectivity for the desired receptor subtype while minimizing interactions with off-targets that could lead to unwanted effects.
Optimization of Pharmacological Profiles for Enhanced Therapeutic Index
Optimizing the pharmacological profile of non-peptide calcitonin receptor agonists is essential for enhancing their therapeutic index, balancing efficacy with potential liabilities. This involves improving potency, efficacy, duration of action, and favorable pharmacokinetic properties.
For this compound, initial pharmacological characterization demonstrated its ability to fully stimulate cAMP production in CHO/hCTR cells with an EC50 of 21 μM. researchgate.netguidetopharmacology.org In vivo, it effectively reduced serum calcium levels in rats. researchgate.netmims.comresearchgate.netnih.gov While these findings highlight its agonist activity, further optimization is typically required to enhance potency and tailor the pharmacokinetic profile for specific therapeutic applications.
The exploration of derivatives of this compound, such as the S8155 series, exemplifies efforts to understand the structural determinants of activity and affinity, a key step in pharmacological optimization. Studies on these derivatives have investigated structural-functional relationships and cellular activity profiles. For instance, research has indicated that the N-hydroxyl group from the pyridone ring of this compound is important for G protein activity and affinity to the CT receptor. Such detailed research findings are vital for guiding the synthesis of optimized compounds with improved pharmacological properties. The goal is to develop agonists that are potent and selective, with suitable absorption, distribution, metabolism, and excretion characteristics for the intended route and frequency of administration, thereby maximizing therapeutic benefit while minimizing potential adverse effects.
Pharmacological Activity of this compound:
| Activity | In Vitro System | Value | In Vivo System | Result | Citation |
| cAMP stimulation (Agonism) | CHO/hCTR cells | EC50 = 21 μM | - | - | researchgate.netguidetopharmacology.org |
| Serum calcium reduction | - | - | Rats | Significant reduction | researchgate.netmims.comresearchgate.netnih.gov |
Expanding the Spectrum of Therapeutic Applications for Calcitonin Receptor Modulators
Modulation of the calcitonin receptor holds potential for a range of therapeutic applications beyond its classical role in bone homeostasis. While calcitonin is known for inhibiting bone resorption by osteoclasts, research into CTR agonists and related peptides has revealed potential roles in metabolic diseases and other conditions.
Non-peptide CTR agonists, including insights gained from studying compounds like this compound, contribute to the broader effort to develop modulators for these diverse applications. The ability of this compound to lower serum calcium in rats aligns with the established role of calcitonin in calcium regulation, relevant to conditions like hypercalcemia. researchgate.netmims.comresearchgate.netnih.gov
Furthermore, the calcitonin receptor is involved in regulating energy metabolism. Agonism of the CTR, sometimes in combination with modulation of other receptors like the amylin receptor (as in dual amylin/calcitonin receptor agonists - DACRAs), has shown promise in pre-clinical studies for treating obesity and related metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). While this compound itself is primarily characterized by its effects on calcium and cAMP, its existence as a non-peptide CTR agonist supports the feasibility of developing small molecules targeting this receptor for a wider spectrum of therapeutic uses. The ongoing research into the complex pharmacology of calcitonin-family receptors and the development of selective non-peptide modulators are key to unlocking the full therapeutic potential of targeting the CTR for conditions beyond bone metabolism.
Q & A
Q. What is the primary pharmacological mechanism of SUN B8155, and how is this determined experimentally?
this compound is a non-peptide calcitonin receptor agonist, binding to and activating the calcitonin (CT) receptor to modulate downstream signaling pathways. Experimental determination involves:
- Receptor binding assays : Competitive binding studies using radiolabeled ligands (e.g., ¹²⁵I-labeled calcitonin) to measure affinity (Kd) .
- Functional assays : Measurement of intracellular cAMP production in transfected cell lines (e.g., HEK293) expressing CT receptors to assess agonist activity and EC50 values .
- Controls : Inclusion of reference agonists (e.g., human calcitonin) and antagonists to validate specificity .
Q. What in vitro models are commonly used to assess this compound's efficacy as a calcitonin receptor agonist?
Common models include:
- Cell-based systems : Stable CT receptor-expressing cell lines for dose-response analyses .
- Primary osteoclast cultures : To evaluate bone resorption inhibition, a key therapeutic target for calcitonin agonists .
- Secondary messenger quantification : cAMP or calcium flux assays to confirm receptor activation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to ensure high purity and yield for pharmacological studies?
Methodological considerations include:
- Synthetic route validation : Use of orthogonal protecting groups and stepwise coupling reactions to minimize side products .
- Purification techniques : High-performance liquid chromatography (HPLC) with UV/vis or mass spectrometry detection to achieve ≥98% purity .
- Characterization : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. What strategies are recommended for resolving contradictory data in studies evaluating this compound's selectivity across receptor subtypes?
Contradictions may arise from assay variability or off-target effects. Mitigation strategies:
- Cross-validation : Use multiple assay formats (e.g., binding vs. functional assays) .
- Orthogonal methods : Employ receptor knockout models or siRNA silencing to confirm target specificity .
- Data normalization : Express activity relative to well-characterized controls (e.g., calcitonin for CT receptor, amylin for AMY1 receptor) .
Q. How do structural modifications to this compound's core scaffold influence its agonist activity and selectivity, based on recent SAR studies?
Structure-activity relationship (SAR) studies highlight:
- Critical functional groups : The A-ring nitrogen and oxygen moieties are essential for binding; substitution at these positions reduces activity .
- B-ring modifications : Hydrophobic substituents at the 4-position enhance potency, while alkyl chains abolish activity .
- Selectivity optimization : Introducing bulky groups at the 6/7-position improves selectivity for CT receptors over related receptors (e.g., AMY1) .
Q. What statistical approaches are critical for analyzing this compound's dose-response data in preclinical studies?
- Nonlinear regression analysis : Fit dose-response curves using software (e.g., GraphPad Prism) to calculate EC50/IC50 values .
- Error propagation : Account for variability in triplicate/trials using standard error of the mean (SEM) .
- Power analysis : Determine sample sizes to ensure statistical significance (α = 0.05, power ≥80%) .
Methodological Best Practices
Q. What are the best practices for presenting this compound's pharmacological data in research publications?
- Data clarity : Include processed data (e.g., EC50 tables, dose-response curves) in the main text; raw data can be archived in supplementary materials .
- Reproducibility : Detail assay conditions (e.g., buffer pH, incubation time) and compound preparation (e.g., stock concentration, solvent) .
- Ethical reporting : Disclose conflicts of interest and funding sources per journal guidelines .
Q. How should researchers design in vivo studies to evaluate this compound's therapeutic potential for bone-related disorders?
- Model selection : Use osteoporotic rodent models (e.g., ovariectomized rats) to assess bone density changes .
- Dosing regimens : Optimize based on pharmacokinetic profiles (e.g., half-life, bioavailability) from preliminary studies .
- Endpoints : Include histomorphometric analysis of bone resorption markers (e.g., TRAP5b) and micro-CT imaging .
Data Management and Reproducibility
Q. What protocols ensure the reproducibility of this compound's receptor activation studies?
- Standard operating procedures (SOPs) : Document assay protocols, including reagent lot numbers and equipment calibration dates .
- Open data practices : Share compound characterization data (e.g., NMR spectra) via public repositories (e.g., Zenodo) .
- Collaborative validation : Partner with independent labs to replicate key findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
